3-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid
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Overview
Description
3-{2-[4-(ETHOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID is a complex organic compound that features a phthalimide core linked to a benzoic acid moiety through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(ETHOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID typically involves multiple steps. One common route includes the following steps:
Formation of the phthalimide core: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Introduction of the ethoxycarbonyl group: This step involves the esterification of the phenyl ring using ethyl chloroformate in the presence of a base such as pyridine.
Amide bond formation: The final step involves coupling the phthalimide derivative with benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(ETHOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{2-[4-(ETHOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-[4-(ETHOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can be mediated through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxycarbonylphenylboronic acid
- 4-Ethoxycarbonylphenylboronic acid
- 3-Ethoxy-4-ethoxycarbonylphenylacetic acid
Uniqueness
3-{2-[4-(ETHOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID is unique due to its phthalimide core, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack this structural feature.
Properties
Molecular Formula |
C25H18N2O7 |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
3-[[2-(4-ethoxycarbonylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C25H18N2O7/c1-2-34-25(33)14-6-9-18(10-7-14)27-22(29)19-11-8-15(13-20(19)23(27)30)21(28)26-17-5-3-4-16(12-17)24(31)32/h3-13H,2H2,1H3,(H,26,28)(H,31,32) |
InChI Key |
FRXMEEUTPRVZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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